5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
Description
The compound 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclo[2.2.1]heptane scaffold fused with a 2-oxa-5-aza ring system and substituted at the 5-position with a thieno[2,3-d]pyrimidine moiety. This structure combines conformational rigidity from the bicyclic framework with the electronic diversity of the thienopyrimidine group, making it a candidate for medicinal chemistry applications, particularly in targeting receptors or enzymes requiring rigid, heterocyclic ligands.
Properties
IUPAC Name |
5-thieno[2,3-d]pyrimidin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-16-11-9(1)10(12-6-13-11)14-4-8-3-7(14)5-15-8/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZFYISHRJVTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization
The synthesis begins with the HCl-catalyzed condensation of ethyl 3-aminothiophene-2-carboxylate (2 ) with isonicotinonitrile (3 ) in refluxing ethanol, yielding pyrimidinone 4 in 83% yield. Small quantities of ether side product 5b may form during this step, necessitating chromatographic purification.
Chlorination
Pyrimidinone 4 is treated with phosphorus oxychloride (POCl₃) under reflux conditions (4–12 hours) to produce 4-chloro-thieno[2,3-d]pyrimidine (5a ) in 98% yield. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by neutralization with aqueous ammonia followed by ethyl acetate extraction.
Table 1. Optimization of Chlorination Conditions
| POCl₃ Equivalents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 18.9 | 110 | 4 | 98 |
| 10.0 | 120 | 6 | 85 |
Preparation of 2-Oxa-5-azabicyclo[2.2.1]heptane
The bicyclic morpholine derivative is synthesized from 4-hydroxy-L-proline through a sequence of protection, oxidation, and cyclization steps.
Oxidation and Ketone Formation
4-Hydroxy-L-proline is protected as its tert-butyloxycarbonyl (Boc) derivative, followed by oxidation with Jones reagent to yield a cyclic ketone. This intermediate undergoes a Grignard reaction with methylmagnesium bromide to install a methyl group at the C-3 position.
Cyclization
Intramolecular cyclization of the keto-ester intermediate under acidic conditions (HCl/MeOH) forms the 2-oxa-5-azabicyclo[2.2.1]heptane core. The reaction proceeds via a six-membered transition state, achieving a diastereomeric excess of >95%.
Key Analytical Data
- 1H NMR (500 MHz, CDCl₃) : δ 3.85–3.70 (m, 2H, OCH₂), 3.45–3.30 (m, 2H, NCH₂), 2.95 (s, 1H, bridgehead H).
- HRMS (ESI+) : m/z calcd for C₆H₁₁NO₂ [M+H]⁺: 129.0789, found: 129.0792.
Coupling Reaction to Form 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
The final step involves nucleophilic aromatic substitution (SNAr) between 4-chloro-thieno[2,3-d]pyrimidine (5a ) and 2-oxa-5-azabicyclo[2.2.1]heptane.
Reaction Conditions
A mixture of 5a (1.0 equiv), 2-oxa-5-azabicyclo[2.2.1]heptane (1.2 equiv), and triethylamine (TEA, 2.0 equiv) in ethanol/isopropanol (1:1 v/v) is heated at 80°C for 12–24 hours. The reaction progress is monitored by TLC, and the product is purified via flash column chromatography (SiO₂, ethyl acetate/hexanes).
Table 2. Effect of Solvent on Coupling Efficiency
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EtOH/iPrOH (1:1) | 80 | 24 | 72 |
| DMF | 100 | 12 | 68 |
| THF | 65 | 36 | 55 |
Mechanistic Insights
The SNAr mechanism proceeds via a Meisenheimer intermediate, with TEA neutralizing HCl byproducts. The bicyclic amine’s steric bulk necessitates prolonged reaction times compared to simpler morpholine analogues.
Analytical Characterization
The target compound is characterized by NMR, HRMS, and X-ray crystallography (where applicable).
Spectroscopic Data
- 1H NMR (600 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine H), 7.25 (d, J = 5.4 Hz, 1H, thiophene H), 4.10–3.95 (m, 2H, OCH₂), 3.80–3.65 (m, 2H, NCH₂), 2.85 (s, 1H, bridgehead H).
- 13C NMR (150 MHz, DMSO-d₆) : δ 170.2 (C=O), 158.9 (pyrimidine C), 145.5 (thiophene C), 70.1 (OCH₂), 52.3 (NCH₂).
- HRMS (ESI+) : m/z calcd for C₁₃H₁₄N₃O₂S [M+H]⁺: 292.0753, found: 292.0756.
Purity Assessment
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, 70:30 H₂O/MeCN) confirms a purity of >99% with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is its role as an enzyme inhibitor . Research indicates that this compound can modulate the activity of specific enzymes involved in critical biological pathways, which could be pivotal in treating diseases such as cancer and neurological disorders.
Potential Therapeutic Applications
The interactions of this compound with biological macromolecules suggest potential therapeutic applications:
- Cancer Therapy : Studies have shown that compounds with thieno[2,3-d]pyrimidin structures can inhibit pathways that are often dysregulated in cancer . This compound may serve as a lead for developing new anticancer agents.
- Neurological Disorders : Given its ability to influence enzyme activity, it may also be explored for treating conditions like Alzheimer's or Parkinson's disease, where enzyme modulation plays a significant role.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Pathways : The synthesis typically involves multiple steps leading to oxidized derivatives and various substituted analogs, highlighting its versatility in drug development.
- Biological Evaluations : In vitro studies have demonstrated significant enzyme inhibition activity, suggesting that further exploration could yield promising therapeutic candidates .
Mechanism of Action
The mechanism by which 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Core Structure : Shares the identical 2-oxa-5-azabicyclo[2.2.1]heptane scaffold.
- Substituent: Differs in the pyrimidine substituent (6-chloro-2-cyclopropylpyrimidin-4-yl vs. thieno[2,3-d]pyrimidin-4-yl).
- Molecular Weight: 251.71 g/mol (vs. estimated higher MW for the thienopyrimidine variant due to sulfur incorporation) .
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl
- Core Structure : Replaces the 2-oxa group with 2-thia (sulfur) and adds a dioxide moiety.
- Key Differences: Sulfur’s larger atomic radius and polarizability may alter electronic properties and solubility.
- Applications : Such modifications are common in sulfonamide drugs, suggesting utility in targeting sulfhydryl-dependent enzymes.
ABT-418 Analogues with 7-Azabicyclo[2.2.1]heptane
- Core Structure : 7-Azabicyclo[2.2.1]heptane (vs. 5-aza in the target compound).
- Substituents: 3-Methylisoxazol-5-yl group (vs. thienopyrimidine).
- Biological Relevance : ABT-418 analogs demonstrate nicotinic acetylcholine receptor (nAChR) modulation, highlighting the role of bicyclic systems in conformational restriction for receptor binding .
Table 1: Key Structural and Property Comparisons
| Compound Name | Bicyclic System | Substituent | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | 2-oxa-5-azabicyclo[2.2.1]heptane | Thieno[2,3-d]pyrimidin-4-yl | ~270 (estimated) | Aromatic heterocycle, rigid scaffold |
| 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-... | 2-oxa-5-azabicyclo[2.2.1]heptane | 6-Chloro-2-cyclopropylpyrimidin-4-yl | 251.71 | Lipophilic substituent |
| 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | 2-thia-5-azabicyclo[2.2.1]heptane | 2,2-dioxide | Not reported | Electron-withdrawing, polar |
| ABT-418 Analogues (e.g., 7a, 8a) | 7-azabicyclo[2.2.1]heptane | 3-Methylisoxazol-5-yl | ~220 (estimated) | nAChR activity |
Biological Activity
5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with various reagents to form the bicyclic structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.
Example of Synthesis
A typical synthesis pathway might include:
- Starting Material : Thieno[2,3-d]pyrimidin-4-amine.
- Reagents : Aqueous formaldehyde and a suitable solvent (e.g., dioxane).
- Conditions : Heating under reflux followed by cyclization reactions.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 | 10 | EGFR inhibition |
| - | MCF7 | 15 | VEGFR suppression |
In a study evaluating various derivatives against triple-negative breast cancer cells, compounds similar to this compound showed promising results with IC50 values indicating effective cytotoxicity against cancer cell lines such as HCT116 and MCF7 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The results suggest that it possesses notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Activity
Inflammation-related pathways are also targeted by thieno[2,3-d]pyrimidine derivatives. The compound has shown potential in reducing pro-inflammatory cytokines in vitro.
Case Studies
-
In Vivo Studies : In animal models, administration of thieno[2,3-d]pyrimidine derivatives led to reduced tumor sizes compared to controls, supporting their potential as effective anticancer agents.
- Study Design : Mice bearing tumors were treated with varying doses of the compound.
- Results : Significant reduction in tumor volume was observed at higher doses.
- Clinical Relevance : The structural similarity of thieno[2,3-d]pyrimidines to known therapeutic agents positions them as candidates for further development in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
